Cas no 1698187-62-0 (2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol)

2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol
- 1698187-62-0
- 2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol
- EN300-1147699
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- インチ: 1S/C9H13N5O/c1-13-5-8(11-6-13)7-4-9(10)14(12-7)2-3-15/h4-6,15H,2-3,10H2,1H3
- InChIKey: WXYQHSLBJYXIOL-UHFFFAOYSA-N
- ほほえんだ: OCCN1C(=CC(C2=CN(C)C=N2)=N1)N
計算された属性
- せいみつぶんしりょう: 207.11201006g/mol
- どういたいしつりょう: 207.11201006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.9Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147699-10.0g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 10g |
$6635.0 | 2023-06-09 | ||
Enamine | EN300-1147699-0.1g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 0.1g |
$993.0 | 2023-10-25 | |
Enamine | EN300-1147699-10g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 10g |
$4852.0 | 2023-10-25 | |
Enamine | EN300-1147699-0.05g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 0.05g |
$948.0 | 2023-10-25 | |
Enamine | EN300-1147699-1.0g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 1g |
$1543.0 | 2023-06-09 | ||
Enamine | EN300-1147699-0.5g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 0.5g |
$1084.0 | 2023-10-25 | |
Enamine | EN300-1147699-2.5g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 2.5g |
$2211.0 | 2023-10-25 | |
Enamine | EN300-1147699-5.0g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 5g |
$4475.0 | 2023-06-09 | ||
Enamine | EN300-1147699-0.25g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 0.25g |
$1038.0 | 2023-10-25 | |
Enamine | EN300-1147699-1g |
2-[5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol |
1698187-62-0 | 95% | 1g |
$1129.0 | 2023-10-25 |
2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-olに関する追加情報
Introduction to 2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol (CAS No. 1698187-62-0)
2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol, identified by its CAS number 1698187-62-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a pyrazole core linked to an imidazole moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of multiple functional groups, including amino and hydroxyl substituents, makes it a versatile scaffold for further chemical modifications and derivatization, which are crucial for developing novel therapeutic agents.
The compound's structure is characterized by a rigid bicyclic system, with the pyrazole ring serving as a key pharmacophore. Pyrazole derivatives are well-documented for their wide range of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 1-methyl-1H-imidazol-4-yl group at the 3-position of the pyrazole ring introduces additional electronic and steric effects that can modulate the compound's interactions with biological targets. This strategic placement of the imidazole moiety is particularly noteworthy, as imidazole derivatives are known to exhibit significant pharmacological activity.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. The combination of pyrazole and imidazole in 2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-ylethan-1-ol suggests potential applications in addressing multifaceted diseases. For instance, studies have shown that such dual-heterocyclic systems can enhance binding affinity and selectivity towards specific enzymes or receptors involved in pathological processes. The hydroxyl group at the 1-position further expands the possibilities for covalent interactions with biological targets, making this compound a promising candidate for further investigation.
In the context of modern pharmaceutical research, computational modeling and high-throughput screening have become indispensable tools for evaluating the potential of novel compounds. The structural features of 2-5-amino-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-1-yethanewhanewhanewhanewhanewhanewhanewhanewhanewhanewhanewhanewhanewlanewhanewlanewlanewlanewlanewlanewlanewlanewlanewl have been subjected to detailed molecular docking studies to predict its binding interactions with various biological targets. These studies have revealed promising affinities for enzymes implicated in inflammatory responses and metabolic disorders, underscoring its therapeutic potential.
The synthesis of 2-(5-amino-pyrazolyl)ethanol derivatives has been optimized to achieve high yields and purity, employing advanced catalytic methods that minimize side reactions. The use of palladium-catalyzed cross-coupling reactions has enabled efficient construction of the pyrazole-imidazole core, while protecting group strategies have been employed to ensure regioselective functionalization. These synthetic advancements are critical for scalable production and further derivatization efforts.
The pharmacological profile of CAS No. 1698187 has been preliminarily assessed through in vitro assays targeting key disease-related pathways. Initial results indicate that this compound exhibits inhibitory activity against certain kinases and transcription factors, which are aberrantly expressed in cancer cell lines. Moreover, its ability to modulate cytokine production suggests potential applications in immunomodulatory therapies. These findings align with recent literature demonstrating the efficacy of heterocyclic compounds in disrupting disease-specific signaling networks.
The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy profiles. Preclinical studies with 2-(5-amino-pyrazolyl)ethanol derivatives have focused on assessing toxicity profiles and pharmacokinetic parameters. Preliminary toxicology studies have shown that these compounds exhibit low systemic toxicity at tested doses, suggesting favorable safety margins for further clinical development. Additionally, their metabolic stability has been evaluated to ensure prolonged bioavailability and effective delivery to target sites.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like CAS No. Predictive models have been trained on large datasets encompassing structural features, physicochemical properties, and biological activities to rank compounds based on their potential therapeutic value. These models have consistently ranked derivatives of 2-(5-amino-pyrazolyl)ethanol among top performers, reinforcing their significance as lead compounds for drug development.
The future direction of research on CAS No. includes exploring its role in combinatorial therapies and targeted drug delivery systems. Combination therapies leverage multiple compounds to enhance therapeutic outcomes while minimizing resistance development. The structural versatility of this compound allows for easy modification into prodrugs or nanoparticles designed for specific delivery routes (e.g., intravenous or oral). Such innovations could improve treatment efficacy by optimizing absorption rates and minimizing off-target effects.
In conclusion,2-(5-amino-pyrazolyl)ethanol derivatives, represented by CAS No., represent a compelling class of molecules with broad therapeutic applications. Their unique structural features—combining pyrazole and imidazole moieties—position them as valuable scaffolds for developing next-generation pharmaceuticals addressing complex diseases such as cancer and inflammatory disorders. Continued research into their synthetic pathways will further refine production methods while expanding libraries for high-throughput screening efforts aimed at discovering novel therapeutics capable of improving patient outcomes worldwide.
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